tert-Butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate
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Overview
Description
tert-Butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate: is a bicyclic compound with a unique structure that includes both fluorine and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a difluorocyclopropane derivative with a suitable azabicyclic compound. The reaction conditions often include the use of a base and a solvent such as dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions with other compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds. Researchers are exploring its use in the development of drugs targeting specific enzymes and receptors .
Industry: In the chemical industry, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as agrochemicals, polymers, and advanced materials .
Mechanism of Action
The mechanism by which tert-Butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atoms can enhance the binding affinity and selectivity of the compound for its target, leading to improved therapeutic effects .
Comparison with Similar Compounds
- tert-Butyl 7,7-dibromo-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate
- tert-Butyl 7-amino-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate
Comparison: Compared to similar compounds, tert-Butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate is unique due to the presence of fluorine atoms. Fluorine atoms can significantly influence the chemical and biological properties of the compound, such as increasing metabolic stability and enhancing binding affinity to molecular targets. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO3/c1-9(2,3)16-8(14)13-4-5-15-7-6(13)10(7,11)12/h6-7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBSHAWQVGZKGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2C1C2(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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